![molecular formula C20H13ClF3NO3S B2466253 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether CAS No. 477869-53-7](/img/structure/B2466253.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a nitrobenzyl group, and a trifluoromethylphenyl ether group .
Synthesis Analysis
The synthesis of this compound or its close analogues involves several steps, including the introduction of the chlorophenyl, nitrobenzyl, and trifluoromethylphenyl ether groups . The exact synthesis process would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including high-resolution electron impact mass spectrometry (HR-EIMS), high-resolution fast atom bombardment mass spectrometry (HR-FABMS), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Given the presence of the nitro group and the ether group, it could potentially undergo a variety of reactions, including reduction, oxidation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of the molecule, and its stability could be influenced by the presence of the nitro group and the ether group .Wissenschaftliche Forschungsanwendungen
Polymer Science Applications :
- The compound is utilized in the synthesis of poly(sulfone ether amide amide)s, which are notable for their solubility, thermal stability, and inherent viscosity. These polymers are synthesized via polycondensation reactions and are characterized by their physical properties, including thermal behavior and solubility (Mehdipour‐Ataei et al., 2005).
- Another study focuses on the synthesis and characterization of novel heat-resistant poly(amide imide)s derived from a diacid containing sulfone, ether, amide, and imide groups with various aromatic diamines. These polymers demonstrate significant thermal stability and inherent viscosity (Mehdipour‐Ataei & Hatami, 2005).
Agricultural Applications :
- In agriculture, derivatives of this compound show significant acaricidal and chlorosis-inducing activities on plants. The compound's structure is critical for these activities, with variations in the substituent groups influencing its effectiveness (Kato et al., 1975).
Material Engineering Applications :
- The compound is also used in the development of transparent aromatic polyimides with high refractive indices and small birefringence, useful in applications requiring transparency and thermal stability (Tapaswi et al., 2015).
- Another research area involves the optical and dielectric properties of polyimide thin films, where the compound plays a role in determining these properties. Studies suggest that the ether group in the compound contributes to better thermal stability and lower color intensity of the polyimides (Jang et al., 2007).
Antimicrobial Applications :
- The compound has also been studied for its antimicrobial activities. Derivatives of benzyl phenyl sulfide, including compounds with a 4-nitrobenzyl group and a 4-chlorophenyl group, show significant inhibitory effects against various microbial strains (Hatano et al., 2011).
Photodegradation Studies :
- In environmental studies, the photodegradation of diphenyl ether herbicides related to this compound has been analyzed, revealing various reaction pathways including decarboxylation and dehalogenation (Vulliet et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further elucidating the physical and chemical properties of this compound, as well as its potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, given the analgesic properties of similar compounds . Further studies could also investigate its synthesis and reactivity in more detail .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c21-15-5-7-17(8-6-15)29-19-9-4-13(10-18(19)25(26)27)12-28-16-3-1-2-14(11-16)20(22,23)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDABSVARDVPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
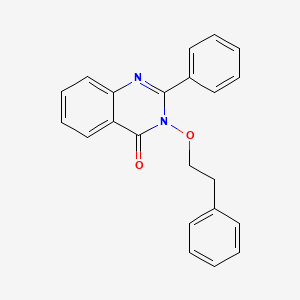
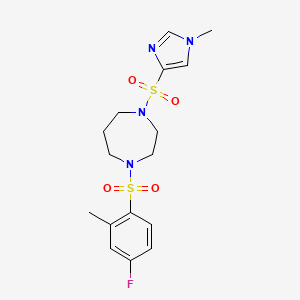
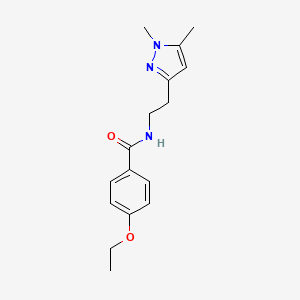
![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
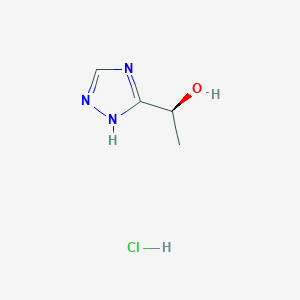
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2466184.png)
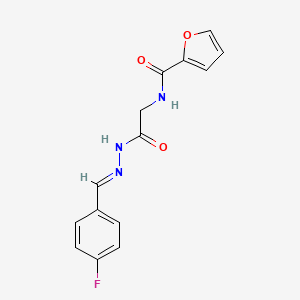
![7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide](/img/structure/B2466187.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)
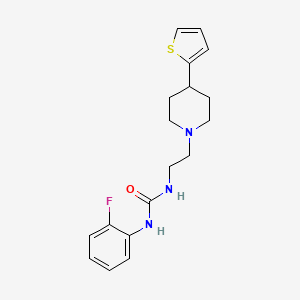

![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)